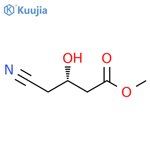

Chemoenzymatic catalysis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by aldo-keto reductase coupled with composite Fe3O4 nanozyme scaffold

,

Chemical Engineering Science,

2022,

261,